molecular formula C6H4N2S B1355913 6-Sulfanylnicotinonitrile CAS No. 27885-58-1

6-Sulfanylnicotinonitrile

Cat. No. B1355913
CAS RN: 27885-58-1
M. Wt: 136.18 g/mol
InChI Key: LZYRRRJMTSOOJU-UHFFFAOYSA-N
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Description

6-Sulfanylnicotinonitrile is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.18 . It is also known by other names such as 6-sulfanylidene-1H-pyridine-3-carbonitrile and 6-mercapto-nicotinonitrile .

Scientific Research Applications

Synthesis and Transformation

6-Sulfanylnicotinonitrile has been utilized in the synthesis of various chemical compounds. Farhanullah et al. (2003) demonstrated the synthesis of aminonicotinonitriles and diaminopyridines through the base-catalyzed ring transformation of 2H-pyran-2-ones, which involved 6-aryl-3-cyano-4-methylsulfanyl as a key intermediate. This process is significant as it provides a method for creating compounds with potential applications in different fields of chemistry and pharmacology (Farhanullah, Agarwal, Goel, & Ram, 2003).

Analytical Measurement and Detection

6-Sulfanylnicotinonitrile is associated with the measurement and detection of biological specimens. Shen et al. (2012) developed a protocol using the monobromobimane method coupled with RP-HPLC to measure specific hydrogen sulfide pools discretely, including free, acid-labile, and bound sulfane sulfur in various biological specimens. This protocol involves selective liberation, trapping, and derivatization of H₂S, emphasizing the importance of accurate measurement of biologically active hydrogen sulfide (Shen, Peter, Bir, Wang, & Kevil, 2012).

Sulfane Sulfur Research

Research has also been conducted on sulfane sulfur, a significant component in biological systems. Han et al. (2018) designed and synthesized a near-infrared (NIR) fluorescent probe, BD-diSH, for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This development is pivotal for the study of physiological and pathological functions of sulfur sulfide in living organisms (Han, Song, Li, Yu, & Chen, 2018).

Multicomponent Reactions

Banerjee and Sereda (2009) highlighted the synthesis of highly substituted pyridines, specifically 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, through a multicomponent reaction of aldehydes, malononitrile, and thiols. This synthesis demonstrates the versatility of 6-Sulfanylnicotinonitrile in facilitating complex chemical reactions (Banerjee & Sereda, 2009).

properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYRRRJMTSOOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588496
Record name 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Sulfanylnicotinonitrile

CAS RN

27885-58-1
Record name 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27885-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-sulfanylpyridine-3-carbonitrile
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